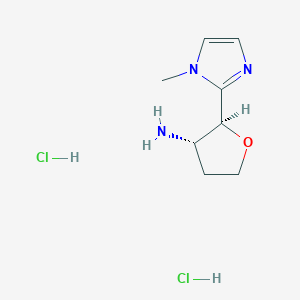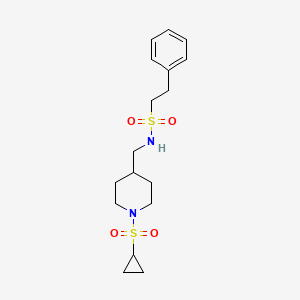![molecular formula C24H21ClN6O B2401098 N-(2-chlorobenzyl)-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide CAS No. 1207049-23-7](/img/structure/B2401098.png)
N-(2-chlorobenzyl)-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorobenzyl)-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a potent inhibitor of protein kinase B (PKB), which plays a crucial role in various cellular processes such as cell growth, proliferation, and survival.
Scientific Research Applications
Antiviral Activity
The compound has been investigated for its antiviral properties. In a study by Chen et al., a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized. Among these, compounds 7b and 7i exhibited certain anti-tobacco mosaic virus (TMV) activity . Further research in this area could explore its potential against other viruses.
Antitubercular Activity
While not directly related to the compound , it’s worth noting that indole derivatives have been studied for their antitubercular activity. For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives were investigated against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) in vitro .
Antileishmanial and Antimalarial Effects
Pyrazole-bearing compounds, which share some structural similarities with the compound , have demonstrated potent antileishmanial and antimalarial activities. Although not directly tested for this compound, exploring its effects in these contexts could be valuable .
Antifungal Properties
Sulfonamide derivatives, including those with 1,3,4-thiadiazole moieties, have been reported to possess antifungal properties. Investigating the compound’s potential as an antifungal agent could be worthwhile .
Herbicidal Applications
Certain sulfonamide derivatives have shown herbicidal properties for potential agricultural use. While this specific compound hasn’t been studied in this context, it might be interesting to explore its effects on plant growth and weed control .
Other Biological Activities
1,3,4-Thiadiazoles, prepared by different research groups, have displayed various bioactivities, such as anticonvulsant, antibacterial, and antifungal properties. Although not directly linked to our compound, these findings highlight the diverse potential of similar structures .
properties
IUPAC Name |
[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN6O/c25-19-8-10-21(11-9-19)31-23(18-5-4-12-26-17-18)22(27-28-31)24(32)30-15-13-29(14-16-30)20-6-2-1-3-7-20/h1-12,17H,13-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXQGFPRXVJRHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-allyl-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide](/img/structure/B2401016.png)
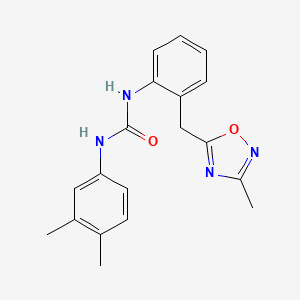
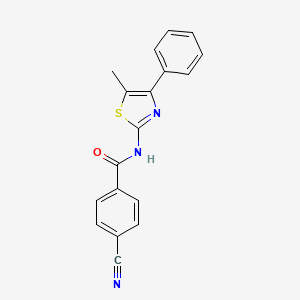
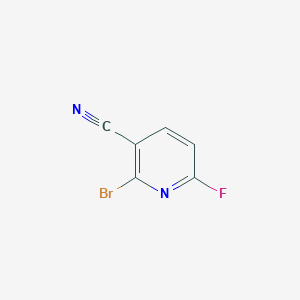
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2401021.png)
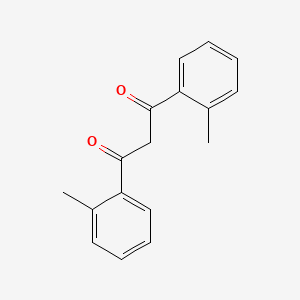
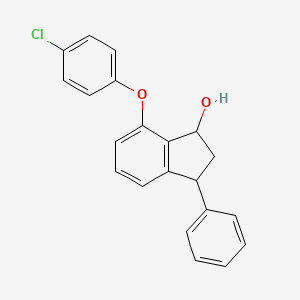
![3-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide](/img/structure/B2401027.png)
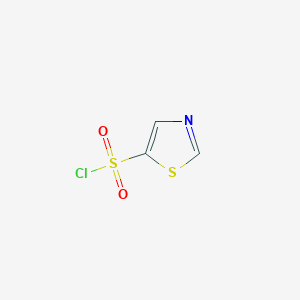
![3-Ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]aniline;dihydrochloride](/img/structure/B2401032.png)
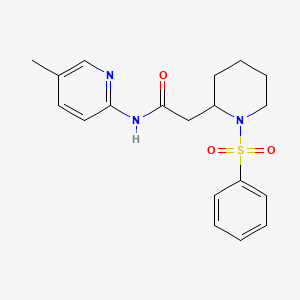
![3-[[1-[(3-Bromophenyl)methyl]azetidin-3-yl]methoxy]pyridine](/img/structure/B2401034.png)
